3-(Diethoxymethyl)oxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLQYQVEMOCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1COC1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 3 Diethoxymethyl Oxetane
Oxetane (B1205548) Ring Reactivity
Ring-Opening Reactions
The high ring strain energy of approximately 107 kJ/mol makes the oxetane ring prone to cleavage under various conditions, including nucleophilic, electrophilic, and acidic catalysis. beilstein-journals.orgradtech.orgwikipedia.org This reactivity is a cornerstone of its synthetic utility.
Nucleophilic Ring-Opening Pathways
The reaction of 3-(diethoxymethyl)oxetane with nucleophiles typically requires activation by a Lewis or Brønsted acid. beilstein-journals.orgrsc.org The acid coordinates to the oxygen atom of the oxetane, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, strong nucleophiles attack the less sterically hindered carbon atom (C2 or C4), while weaker nucleophiles, under acidic conditions, may attack the more substituted carbon (C3) if it can stabilize a partial positive charge. magtech.com.cn
Common nucleophiles that have been investigated for the ring-opening of substituted oxetanes include amines, thiols, alcohols, and organometallic reagents. utexas.eduillinois.eduresearchgate.net For instance, the reaction with amines in the presence of a Lewis acid catalyst, such as a lanthanide triflate, can yield 1,3-amino alcohols. utexas.edu Similarly, thiols and alcohols can be used to synthesize 1,3-thioethers and 1,3-diols, respectively.
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Amines | Lewis Acids (e.g., Ln(OTf)₃) | 1,3-Amino Alcohols | utexas.edu |
| Thiols | Lewis Acids | 1,3-Thioethers | nih.gov |
| Alcohols | Brønsted or Lewis Acids | 1,3-Diol Ethers | rsc.org |
| Grignard Reagents (e.g., PhMgBr) | Lewis Acids (e.g., TMSOTf) | 1,3-Diols with C-C bond formation | illinois.edu |
| Dithiophosphoric Acid | - | Z-alkenyl dithiophosphates (from vinyl oxetanes) | researchgate.net |
Cationic Ring-Opening Polymerization (ROP) Investigations
This compound, like many other substituted oxetanes, can undergo cationic ring-opening polymerization (ROP) to form polyethers. radtech.orgwikipedia.org This process is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂), superacids, or photo-acid generators. wikipedia.orgradtech.orguni-muenchen.de The polymerization proceeds via a tertiary oxonium ion as the propagating species. wikipedia.org
The polymerization of oxetanes is driven by the relief of ring strain. wikipedia.org The properties of the resulting poly(this compound) would depend on factors such as the molecular weight, polydispersity, and tacticity, which are controlled by the polymerization conditions (initiator, solvent, temperature). For instance, the polymerization of 3,3-disubstituted oxetanes can lead to crystalline polymers. wikipedia.org The presence of the diethoxymethyl group is expected to influence the polymer's properties, such as its solubility and thermal characteristics. While specific studies on the ROP of this compound are not extensively detailed in the provided context, the general principles of oxetane polymerization are well-established. radtech.orgnih.gov
| Initiator Type | Examples | Mechanism | Reference |
|---|---|---|---|
| Lewis Acids | BF₃·OEt₂, AlCl₃ | Cationic | wikipedia.org |
| Superacids | TfOH, FSO₃H | Cationic | wikipedia.org |
| Photo-Acid Generators (PAGs) | Onium salts (e.g., diaryliodonium salts) | Photo-initiated Cationic | radtech.orgradtech.org |
| Carbocationic Salts | Trityl salts (e.g., TrSbF₆) | Cationic | wikipedia.org |
Ring-Expansion Reactions
Oxetanes can undergo ring-expansion reactions to form five-membered rings, such as tetrahydrofuran (B95107) derivatives. beilstein-journals.orgnih.govnih.gov These reactions are often mediated by reagents that can generate a carbocation or a related reactive intermediate adjacent to the oxetane ring. For instance, the treatment of oxetanes with sulfur ylides can lead to ring expansion to form tetrahydrofurans. nih.govrsc.org
Another pathway involves the rearrangement of a carbocation formed upon ring-opening. This can be seen in acid-catalyzed reactions where the initial protonation of the oxetane oxygen is followed by cleavage of a C-O bond to form a carbocation, which can then rearrange. Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans, proceeding through an ylide intermediate and a diradical pathway. rsc.org While specific examples for this compound are not provided, these general methodologies are applicable to substituted oxetanes.
Functionalization of the Intact Oxetane Ring
While the oxetane ring is prone to opening, it is possible to perform chemical transformations on substituents attached to the ring without causing its cleavage, provided that appropriate reaction conditions are chosen. rsc.org For this compound, reactions could potentially target the acetal (B89532) group. However, the stability of the acetal is pH-dependent, and acidic conditions that might be required for some transformations could also promote ring-opening.
Studies on other 3,3-disubstituted oxetanes have shown that the ring is stable under a variety of conditions, including certain oxidations, reductions, alkylations, and acylations, particularly when strong acids are avoided. For example, the mesylation of a hydroxyl group on a substituent at the 3-position can be achieved smoothly with MsCl and Et₃N at 0 °C, leaving the oxetane ring intact. Similarly, the Williamson ether synthesis using NaH or t-BuOK has been successfully performed on 3-substituted oxetanols. The generation of 3-oxetanyllithium from 3-iodooxetane (B1340047) has been reported, but this species is highly unstable and prone to deconstructive ring-opening. nih.gov This indicates that functionalization via metallation at the C3 position of the intact ring is challenging.
C-2 Functionalization Strategies
Functionalization of the oxetane ring at the C-2 position, adjacent to the heteroatom, is a challenging yet valuable transformation for creating complex heterocyclic structures. Direct deprotonation of an unsubstituted oxetane at C-2 is generally not feasible. core.ac.uk Strategies for C-2 functionalization typically rely on the introduction of an activating group to facilitate metalation.
One established method involves the use of sulfonyl groups. For instance, 2-tolylsulfonyloxetane can undergo regioselective lithiation at the C-2 position, followed by trapping with various electrophiles to yield 2-substituted-2-sulfonyloxetanes. core.ac.uk This approach, however, requires the synthesis of a pre-functionalized oxetane.
Another strategy involves the derivatization of oxetan-3-one. The formation of a hydrazone, such as a SAMP/RAMP hydrazone, allows for deprotonation at the C-2 position to form an aza-enolate. This intermediate can then be trapped with electrophiles to provide 2-alkylated oxetan-3-ones in an enantioselective manner. core.ac.uk Subsequent manipulation of the ketone functionality would be necessary to arrive at a structure analogous to this compound.
Applying these strategies to this compound presents unique considerations. The presence of the bulky diethoxymethyl group at the C-3 position would likely exert significant steric influence on any attempted C-2 functionalization, potentially affecting reaction rates and selectivity. Furthermore, the choice of base would be critical to avoid competitive deprotonation at the methine position of the diethoxymethyl group or undesired ring-opening reactions.
Table 1: Representative C-2 Functionalization Strategies for the Oxetane Ring
| Strategy | Starting Material | Key Intermediate | Products | Reference |
|---|---|---|---|---|
| Sulfone-Activated Lithiation | 2-Aryl Sulfonyl Oxetane | 2-Lithio-2-sulfonyloxetane | 2-Substituted-2-sulfonyloxetanes | core.ac.uk |
| Hydrazone-Directed Alkylation | Oxetan-3-one SAMP/RAMP Hydrazone | Aza-enolate | Enantioenriched 2-Alkyl-oxetan-3-ones | core.ac.uk |
Radical Functionalization at C-3 and Related Positions
Radical reactions provide a powerful avenue for modifying the oxetane core, particularly at the C-3 position. While direct hydrogen atom abstraction (HAT) from the C-3 position of an unsubstituted oxetane is challenging, functional handles at this position can be leveraged to generate C-3 radicals. For example, an oxidative decarboxylation of 3-aryloxetan-3-carboxylic acids using photoredox and nickel catalysis generates an aminooxetanyl radical intermediate at C-3, which can then participate in cross-coupling reactions. nih.gov
In the context of this compound, two primary sites are available for radical generation: the C-3 position of the oxetane ring and the exocyclic methine carbon of the diethoxymethyl group. The C-H bond at the exocyclic position is potentially more susceptible to HAT due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical. Methodologies developed for alcohol C-H functionalization, which proceed via HAT to generate α-hydroxyalkyl radicals, provide a conceptual basis for this pathway. researchgate.netnih.gov
Another approach involves the functionalization of activated oxetanes. For example, 3-alkylideneoxetanes can undergo a strain-release-driven Giese addition with nitrogen- or oxygen-stabilized radicals, leading to the formation of 3,3-disubstituted oxetanes. nih.govbeilstein-journals.org This suggests that conversion of the diethoxymethyl group in this compound to a different functional group could open pathways for subsequent radical additions at the C-3 position.
Diethoxymethyl Group Reactivity
The diethoxymethyl group, a diethyl acetal of formaldehyde, exhibits its own characteristic reactivity, which can be harnessed for synthetic transformations while preserving the oxetane ring.
Hydrolysis and Transacetalization Reactions in Synthetic Contexts
Acetals are well-known protecting groups for aldehydes, and their reactivity is central to many synthetic sequences. The diethoxymethyl group in this compound can be readily hydrolyzed under mild aqueous acidic conditions to unveil the corresponding aldehyde, oxetane-3-carbaldehyde (B578757). wikipedia.org This transformation is synthetically useful for accessing a key building block for further derivatization.
However, a critical consideration is the inherent propensity of the oxetane ring to undergo acid-catalyzed ring-opening. beilstein-journals.org Therefore, hydrolysis conditions must be carefully controlled to ensure selective cleavage of the acetal without degrading the four-membered ring. Studies have shown that for many transformations on oxetane substituents, basic or neutral conditions are preferable to avoid unwanted ring-opening byproducts. rsc.org
Transacetalization, the acid-catalyzed exchange of alkoxy groups, is another characteristic reaction of acetals. researchgate.net This reaction could be employed to convert the diethoxymethyl group into other acetals, for example, to modulate solubility or to install a different protecting group, again with the caveat that conditions must be mild enough to be compatible with the oxetane core.
Reactivity in Organometallic Chemistry and Synthetic Intermediates
In the realm of organometallic chemistry, the diethoxymethyl group primarily serves as a robust protecting group. Acetals are generally stable towards strongly nucleophilic and basic reagents such as Grignard reagents and organolithiums. youtube.com This stability allows for chemical modifications elsewhere in a molecule without affecting the masked aldehyde functionality.
Conversely, the oxetane ring itself is susceptible to attack by potent organometallic reagents, which can act as powerful nucleophiles to induce ring-opening. youtube.comutexas.edu Therefore, in reactions involving this compound and organometallics, the strained ether is the more reactive site. The diethoxymethyl group's primary role in this context is as a stable substituent that can be carried through synthetic steps involving organometallics before being deprotected for further transformations.
Orthoester/Acetal Chemistry in Carbon-Carbon Bond Formation
The diethoxymethyl group can be activated to participate directly in carbon-carbon bond-forming reactions. In the presence of a Lewis acid, acetals and orthoesters can generate stabilized dialkoxycarbenium ions. ias.ac.incore.ac.uk These electrophilic intermediates are capable of reacting with a variety of carbon-based nucleophiles.
For this compound, treatment with a Lewis acid could generate an oxetane-substituted diethoxycarbenium ion. This highly reactive electrophile could then be trapped by nucleophiles like silyl (B83357) enol ethers, enamines, or organometallic reagents, resulting in the formation of a new carbon-carbon bond at the exocyclic position. This strategy provides a direct method for chain extension at the C-3 position of the oxetane ring. The choice of Lewis acid and reaction conditions would be crucial to favor this pathway over the competing Lewis acid-catalyzed ring-opening of the oxetane. beilstein-journals.org
Table 2: Potential C-C Bond Formations via Acetal Activation
| Nucleophile | Lewis Acid Catalyst | Potential Product Type | Reference Principle |
|---|---|---|---|
| Silyl Enol Ether | TiCl₄, BF₃·OEt₂ | β-Alkoxy Ketone derivative | ias.ac.in |
| Allyl Silane | TiCl₄ | Homoallylic Ether derivative | core.ac.uk |
| Activated Aromatic Ring | H₂SO₄ | Diethoxymethyl-substituted arene | ias.ac.in |
Interplay Between Oxetane and Diethoxymethyl Reactivity
The chemical behavior of this compound is dictated by the mutual influence of its two constituent functional groups. The reactivity of one group can be either moderated or enhanced by the presence of the other, and reaction conditions often determine which part of the molecule will react.
Steric and Electronic Effects: The bulky diethoxymethyl group at C-3 provides significant steric hindrance, which can protect the oxetane ring from nucleophilic attack at the adjacent C-2 and C-4 positions. This steric shielding can enhance the stability of the ring towards certain reagents compared to less substituted oxetanes.
Competitive Reactivity under Acidic Conditions: Under acidic conditions, a competition exists between the hydrolysis of the acetal and the ring-opening of the oxetane. Mild, controlled conditions are required to selectively deprotect the acetal to form oxetane-3-carbaldehyde. wikipedia.org Stronger acidic conditions or the presence of potent nucleophiles can lead to cleavage of the C-O bonds within the strained ring. beilstein-journals.org
Selectivity with Nucleophiles: Strong, hard nucleophiles like organolithium reagents will preferentially attack the electrophilic carbon atoms of the strained oxetane ring, leading to ring-opening, while the acetal group remains intact. youtube.com
Lewis Acid Catalysis: The presence of a Lewis acid introduces another layer of complexity. It can activate the acetal for C-C bond formation as described previously, or it can coordinate to the oxetane oxygen, facilitating ring-opening. beilstein-journals.orgias.ac.incore.ac.uk The outcome is highly dependent on the nature of the Lewis acid, the solvent, the temperature, and the nucleophile present, allowing for divergent reaction pathways from the same starting material.
Radical Pathways: In radical reactions, the C-H bond on the methine carbon of the diethoxymethyl group represents a potential site for hydrogen abstraction, competing with any radical processes designed to occur on the oxetane ring itself.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for Synthesis and Transformations
The synthesis and reactions of oxetanes, including those with acetal (B89532) functionalities like 3-(diethoxymethyl)oxetane, involve complex mechanistic pathways that are increasingly being unraveled through detailed experimental and computational studies. Understanding these mechanisms is crucial for the development of new synthetic methodologies and for controlling the outcomes of oxetane (B1205548) transformations.
Transition State Analysis in Ring-Opening and Cyclization Processes
The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions, which are often the key steps in their transformations. beilstein-journals.orgnih.gov Conversely, the formation of the oxetane ring through cyclization reactions is a fundamental synthetic strategy. beilstein-journals.org Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing the transition states of these processes.
Ring-Opening: Lewis acid-catalyzed ring-opening is a common transformation for oxetanes. beilstein-journals.org DFT calculations have been employed to investigate the ring-opening of oxetanes, revealing the energetic profiles and structures of the transition states. For instance, in the ring-opening copolymerization of oxetane, DFT calculations at the BP86-D4/def2TZVP level of theory were used to compare different transition state scenarios, highlighting the role of catalyst components in facilitating this step. researchgate.net The calculations showed that the energy barrier for the ring-opening is significantly influenced by the coordination of the catalyst to the oxetane oxygen. researchgate.net Distortion/interaction activation strain (DIAS) analysis has also been used to understand the regioselectivity of nucleophilic attack in the ring-opening of substituted epoxides, a concept applicable to oxetanes. mdpi.com This analysis reveals that the preference for attack at a particular carbon atom can be dictated by the lower destabilizing distortion energy required to reach the transition state. mdpi.com
Cyclization: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes. nih.gov Mechanistic studies suggest that this reaction can proceed stepwise via short-lived 1,4-diradical intermediates on the triplet potential energy surface. nih.gov Other cyclization strategies include intramolecular Williamson etherification, where the transition state involves the nucleophilic attack of an alkoxide on a carbon bearing a leaving group. acs.org Theoretical studies on the ring-opening polymerization of oxetane cations have shown that the polymerization proceeds through the continuous attack of the oxygen atom of an oxetane molecule on the carbon atom of the oxetane cation, with a low activation energy in the initial step. rsc.org
| Process | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Ring-Opening Copolymerization | DFT (BP86-D4/def2TZVP) | The energy barrier for ring-opening is significantly lowered by the active participation of the catalyst components in the transition state. | researchgate.net |
| Nucleophilic Ring-Opening | DIAS Analysis | Regioselectivity is often controlled by the lower destabilizing distortion energy in the transition state. | mdpi.com |
| Paternò-Büchi Reaction | - | Proceeds stepwise via 1,4-diradical intermediates on the triplet potential energy surface. | nih.gov |
| Cationic Ring-Opening Polymerization | DFT (B3LYP/6-31G(d,p)) | Polymerization occurs via nucleophilic attack of an oxetane oxygen on the oxetane cation with a low initial activation energy. | rsc.org |
Characterization of Reactive Intermediates (e.g., Radical, Oxonium Ion)
The reactions of oxetanes often proceed through various reactive intermediates, the characterization of which is essential for a complete mechanistic understanding.
Oxonium Ions: In Lewis acid-catalyzed reactions, the initial step is typically the formation of an oxonium ion by the coordination of the Lewis acid to the oxetane oxygen. This activation makes the oxetane ring more susceptible to nucleophilic attack. beilstein-journals.org In the case of acetals with a neighboring alkoxy group, such as in derivatives of this compound, the formation of an oxetanium ion intermediate has been proposed. nih.gov This intermediate can then undergo either direct displacement or fragmentation. nih.gov Computational studies on related systems suggest that the oxocarbenium ion derived from an acetal can adopt a flattened four-membered ring-like conformation. nih.gov
Radicals: Radical intermediates are also implicated in certain oxetane transformations. For example, the photoredox-catalyzed functionalization of benzylic oxetanes proceeds through the formation of tertiary benzylic oxetane radicals. chemrxiv.org These radicals can then undergo conjugate addition to activated alkenes. chemrxiv.org Computational studies have shown that the Giese addition of these benzylic radicals can be reversible, and the stability of the radical is influenced by the strained ring structure. chemrxiv.org Another example involves the generation of radicals from oxetanes through a photochemical oxidative decarboxylation, which can then participate in Giese additions. beilstein-journals.org
Theoretical and Computational Chemistry of Oxetane Systems with Acetal Functionality
Computational chemistry provides powerful tools to investigate the structure, reactivity, and properties of complex molecules like this compound. These methods complement experimental studies and offer insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) and Ab Initio Methods in Reactivity Prediction
DFT and ab initio methods are widely used to predict the reactivity of molecules. researchgate.netwikipedia.orgukm.my These methods can calculate various electronic properties, such as orbital energies and atomic charges, which are crucial for understanding and predicting chemical reactions.
For oxetane systems, DFT calculations have been instrumental in understanding reaction mechanisms and predicting regioselectivity. researchgate.netmdpi.comrsc.org For example, the mechanism of ring-opening polymerization of oxetane cations was investigated using the B3LYP and MP2 methods, which provided detailed information about the geometries of reactants, transition states, and products. rsc.org In another study, DFT was used to rationalize the abnormal regioselectivity in the ring-opening of hexafluoropropylene oxide, a related strained ether, by analyzing the distortion energies of the transition states. mdpi.com The reactivity of quinoline-4-one derivatives has also been studied using DFT to analyze frontier molecular orbitals and Fukui functions, providing insights into the reactivity of different tautomeric forms. scirp.org
Molecular Dynamics Simulations (MD) for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules, including conformational changes and reactivity. nih.govulakbim.gov.tr By simulating the movement of atoms over time, MD can provide insights into the flexibility of molecules and the pathways of chemical reactions. nih.gov
For cyclic systems like oxetanes, MD simulations can be used for conformational analysis to identify the most stable conformations and the energy barriers between them. nih.gov While extensive MD studies specifically on this compound are not widely reported, the principles are applicable. The puckered conformation of the oxetane ring and the rotational freedom of the diethoxymethyl group can be explored. utexas.edu MD simulations have been successfully applied to study the conformational behavior of other cyclic and acyclic molecules, demonstrating their reliability in predicting conformational preferences and interconversion pathways. nih.govgrafiati.com DFT-based MD simulations, which combine the accuracy of DFT with the dynamic nature of MD, are increasingly used to study complex chemical processes. nih.gov
Computational Approaches for Stereochemistry Assignment
The assignment of absolute and relative stereochemistry is a critical aspect of organic chemistry. Computational methods have become an invaluable tool for this purpose, often used in conjunction with experimental techniques like NMR and circular dichroism (CD) spectroscopy. frontiersin.orgresearchgate.netwiley.com
For chiral molecules containing oxetane rings, computational methods can be used to predict chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. mdpi.com By comparing the calculated spectra with the experimental ones, the absolute configuration of a chiral center can be determined. mdpi.com Another approach involves the calculation of NMR chemical shifts. By comparing the computed 13C NMR data for different possible diastereomers with the experimental data, the correct relative configuration can be assigned. frontiersin.org Methods like the mean absolute error (MAE) and the DP4+ analysis are used to statistically evaluate the agreement between calculated and experimental NMR data. frontiersin.org These computational approaches provide a powerful means to elucidate the complex stereochemistry of substituted oxetanes.
| Technique | Principle | Application | Reference |
|---|---|---|---|
| ECD/VCD Spectroscopy | Comparison of experimental and computationally simulated chiroptical spectra. | Determination of absolute configuration. | mdpi.com |
| NMR Chemical Shift Calculation | Comparison of experimental and computed 13C NMR chemical shifts for possible stereoisomers. | Assignment of relative configuration. | frontiersin.org |
| DP4+ Analysis | Statistical analysis of the agreement between calculated and experimental NMR data. | Probabilistic assignment of stereochemistry. | frontiersin.org |
Strategic Applications in Advanced Organic Synthesis
3-(Diethoxymethyl)oxetane as a Versatile Building Block in Complex Molecule Construction
The dual functionality of this compound—a strained ether susceptible to ring-opening and a latent aldehyde group—makes it an exceptionally useful precursor for constructing complex molecular architectures. The acetal (B89532) moiety acts as a stable protecting group for the highly reactive formyl group, which can be unmasked under specific acidic conditions to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the strategic, sequential introduction of complexity into a molecule.
This compound and its derivatives are valuable starting materials for the synthesis of a variety of functionalized heterocyclic systems. The oxetane (B1205548) ring can either be retained in the final product as a key structural element or can be used as a reactive intermediate that undergoes rearrangement or ring-opening to form different heterocyclic cores.
Research has demonstrated several pathways for these transformations:
Synthesis of Substituted Furans: 3,3-Disubstituted oxetanes can undergo transformation into highly functionalized furans. thieme-connect.de
Formation of Polycyclic Heterocycles: Tandem, one-pot reactions starting from oxetane derivatives can yield complex polycyclic systems containing 6- and 7-membered rings, such as benzomorpholines. beilstein-journals.org This often involves an initial bond formation followed by an intramolecular, base-induced opening of the oxetane ring. beilstein-journals.org
Skeletal Reorganization: Under Lewis acid catalysis (e.g., indium triflate), oxetane-tethered sulfonamides can undergo an unprecedented skeletal reorganization to produce 1,2-dihydroquinolines. beilstein-journals.org
[3+2] Annulation Reactions: The reaction of oxetane-3-ols with phenols or anilines, catalyzed by indium triflate, can lead to the formation of 2,3-dihydrobenzofurans and benzoindolines, respectively. beilstein-journals.org
Synthesis of Oxetane-Containing Indoles: A synthetic method utilizing a Lewis acid-catalyzed Friedel–Crafts alkylation allows for the installation of an oxetane ring at the 3-position of a 2-aryl-indole system, creating novel indole-based molecules. nih.gov
Aza-Michael Additions: Methyl 2-(oxetan-3-ylidene)acetate, derived from oxetan-3-one, can undergo aza-Michael additions with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds, which are valuable heterocyclic amino acid derivatives. mdpi.com
These examples highlight the utility of the oxetane core as a versatile precursor, where the ring's strain energy can be harnessed to drive the formation of more complex heterocyclic structures.
Table 1: Synthesis of Heterocyclic Systems from Oxetane Precursors
| Oxetane Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3,3-Disubstituted Oxetanes | Varies | Substituted Furans | thieme-connect.de |
| 3-(Methylamino)oxetane Derivatives | HATU coupling, then base | Polycyclic N-Heterocycles (e.g., Benzomorpholines) | beilstein-journals.org |
| Oxetane-Tethered Sulfonamides | Indium Triflate (Lewis Acid) | 1,2-Dihydroquinolines | beilstein-journals.org |
| Oxetane-3-ols | Phenols/Anilines, Indium Triflate | 2,3-Dihydrobenzofurans, Benzoindolines | beilstein-journals.org |
| Methyl 2-(oxetan-3-ylidene)acetate | NH-Heterocycles (Aza-Michael) | Functionalized 3-(Acetoxymethyl)oxetanes | mdpi.com |
The oxetane motif is present in several biologically active natural products, including the renowned anticancer agent paclitaxel (B517696) (Taxol) and the antiviral agent oxetanocin-A. beilstein-journals.org The incorporation of this strained ring is a key challenge in the total synthesis of these molecules. Building blocks like this compound offer a strategic advantage in such synthetic campaigns.
The primary utility of this compound in this context lies in its identity as a protected form of oxetane-3-carbaldehyde (B578757). This latent aldehyde functionality is a powerful tool for synthetic chemists aiming to construct complex carbon skeletons. The synthetic approach involves:
Incorporation: The this compound unit is introduced into an early or mid-stage synthetic intermediate.
Deprotection: The diethoxymethyl acetal is hydrolyzed under controlled acidic conditions to unmask the aldehyde. This step must be carefully managed to avoid premature ring-opening of the sensitive oxetane.
Elaboration: The resulting oxetane-3-carbaldehyde is then used in key carbon-carbon bond-forming reactions—such as Wittig reactions, aldol (B89426) condensations, Grignard additions, or Corey-Fuchs reactions—to extend the carbon chain and build the complex framework of the natural product.
While specific examples detailing the use of this compound in a completed total synthesis are not prevalent in literature, its strategic value is clear. For instance, the synthesis of oxetane-containing steroid analogues, which have shown interesting biological activities, often requires multi-step approaches to construct the oxetane ring on the steroid core. nih.gov The ability to use a pre-formed, functionalized building block like this compound could streamline such syntheses significantly, representing a more convergent and efficient strategy. The development of new methods for late-stage installation of oxetanes onto complex molecules, such as from native alcohols, further underscores the importance of this moiety in accessing bioactive structures. nih.gov
Design and Synthesis of Novel Oxetane-Containing Scaffolds for Chemical Diversification
The oxetane ring is increasingly utilized in medicinal chemistry as a "magic moiety" to improve the physicochemical properties of drug candidates, such as solubility, metabolic stability, and cell permeability. doi.org this compound serves as an excellent starting point for creating diverse libraries of novel oxetane-containing compounds for drug discovery programs. rsc.org
The process of chemical diversification using this building block can be approached in several ways:
Bioisosteric Replacement: The oxetane unit is known to be an effective bioisostere for gem-dimethyl and carbonyl groups. doi.orgbeilstein-journals.org Synthetic chemists can design novel analogues of known drugs by replacing these groups with an oxetane scaffold derived from precursors like this compound, potentially leading to improved pharmacological profiles.
Late-Stage Functionalization: Modern synthetic methods, such as C-H functionalization, allow for the direct installation of oxetane rings onto complex molecules at a late stage, enabling rapid diversification of a core structure. nih.govworktribe.com This approach provides access to analogues that would be difficult to synthesize through traditional linear routes.
Scaffold Derivatization: The aldehyde functionality of this compound (after deprotection) is a gateway to immense chemical diversity. It can be converted into a wide range of other functional groups (alcohols, amines, carboxylic acids, alkenes, alkynes), each of which can be a point for further derivatization, leading to large libraries of compounds based on a common oxetane core.
Synthesis of Novel Scaffolds: The reactivity of the oxetane ring itself can be harnessed to create entirely new molecular frameworks. For example, lithium-catalyzed Friedel-Crafts reactions with oxetan-3-ols can produce 3,3-diaryloxetanes, which are valuable isosteres for benzophenone (B1666685) derivatives. cam.ac.uk Similarly, spirocyclic oxetanes have been designed as metabolically stable mimics of morpholine (B109124) units found in many marketed drugs. chimia.ch
Table 2: Examples of Novel Scaffolds and Diversification Strategies
| Strategy | Precursor/Method | Resulting Scaffold/Application | Reference |
|---|---|---|---|
| Bioisosterism | General oxetane synthesis | Replacement for carbonyl or gem-dimethyl groups in drug analogues | doi.orgbeilstein-journals.org |
| Late-Stage Functionalization | Alcohol C–H functionalization | Direct installation of oxetane onto complex steroids and sugars | nih.govworktribe.com |
| Scaffold Mimicry | Synthesis from oxetan-3-one | Spirocyclic oxetanes designed to mimic morpholine | chimia.ch |
| Catalytic Arylation | Oxetan-3-ols + Phenols | 3,3-Diaryloxetanes as novel structural motifs | cam.ac.uk |
| Aza-Michael Addition | Methyl 2-(oxetan-3-ylidene)acetate | Library of oxetane-containing heterocyclic amino acids | mdpi.com |
Application in Polymer Chemistry (as Monomers for Ring-Opening Polymerization)
The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it an ideal monomer for ring-opening polymerization (ROP), particularly cationic ring-opening polymerization (CROP). radtech.orgwikipedia.org This process leads to the formation of polyethers, specifically polyoxetanes, which have applications as engineering polymers, coatings, adhesives, and in 3D printing. wikipedia.orgnagaseamerica.comgoogle.com
This compound can act as a functional monomer in CROP. The polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride etherate) or photo-acid generators in UV-curing systems. radtech.orgmdpi.com The propagation step involves the sequential nucleophilic attack of the oxygen atom of a monomer molecule on the tertiary oxonium ion at the end of the growing polymer chain. wikipedia.org
The key features of using this compound as a monomer are:
Functional Polymers: The polymerization process leaves the diethoxymethyl group intact, resulting in a polyether chain with pendant acetal functionalities at regular intervals. This creates a functional polymer whose properties can be tailored.
Post-Polymerization Modification: The pendant diethoxymethyl groups on the polymer backbone can be hydrolyzed to yield poly(oxetane-3-carbaldehyde). This poly-aldehyde is a highly reactive platform that can be subsequently modified through various chemical reactions, allowing for the grafting of different side chains or for cross-linking the polymer chains.
Copolymerization: this compound can be copolymerized with other oxetane monomers (e.g., 3-ethyl-3-hydroxymethyloxetane) or other cyclic ethers to produce copolymers with finely tuned properties, such as glass transition temperature, viscosity, and thermal stability. mdpi.com
The cationic polymerization of oxetanes is a well-established method for producing high-performance materials. mdpi.com For example, poly[(3,3-bischloromethyl)oxetane] was an early commercial polymer valued for its high heat-distortion temperature and chemical resistance. radtech.orgwikipedia.org Modern applications focus on areas like photo-curable coatings, inks, and resins for additive manufacturing (3D printing), where the rapid, efficient polymerization of oxetane monomers is highly advantageous. nagaseamerica.comgoogle.com
Table 3: Polymerization of Functional Oxetane Monomers
| Monomer | Polymerization Type | Resulting Polymer | Key Feature/Application | Reference |
|---|---|---|---|---|
| Oxetane | Cationic Ring-Opening (CROP) | Polyoxetane (Polyether) | Base polymer chain | wikipedia.org |
| This compound | Cationic Ring-Opening (CROP) | Poly[this compound] | Functional polymer with pendant acetal groups for post-modification | google.com |
| 3-Ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening (CROP) | Hyperbranched Poly(hydroxyl)oxetanes | Branched polyethers for use as adhesives | mdpi.comsigmaaldrich.com |
| 3,3-Bis(chloromethyl)oxetane | Cationic Ring-Opening (CROP) | Poly[3,3-bis(chloromethyl)oxetane] | Engineering thermoplastic with high chemical/heat resistance | wikipedia.orgmdpi.com |
| Various Oxetanes | Photo-initiated CROP | Cross-linked Polyether Network | UV-curable coatings, inks, 3D printing resins | radtech.orgnagaseamerica.com |
Future Research Avenues and Methodological Advancements
Development of Novel Synthetic Routes to Highly Functionalized Oxetanes
While established methods like the Williamson etherification remain valuable for creating the oxetane (B1205548) core, the demand for structurally diverse and highly functionalized oxetanes, including those with acetal (B89532) side chains like 3-(diethoxymethyl)oxetane, necessitates the development of more advanced and versatile synthetic strategies. acs.orgbeilstein-journals.org A significant challenge lies in creating methods that allow for the rapid generation of analogues with diverse substitution patterns, which is often a limitation of linear, late-stage ring construction approaches. nih.gov
Future research is actively pursuing several innovative routes:
C-H Functionalization: Photoredox catalysis is emerging as a powerful tool for the direct functionalization of C-H bonds. thieme-connect.com A recently developed method utilizes a photoredox-catalytic approach to synthesize oxetanes from aliphatic alcohols and vinyl sulfonium (B1226848) triflates via a hydrogen atom transfer (HAT) mechanism. thieme-connect.com This strategy represents a valuable alternative to traditional methods like the Paternò–Büchi reaction or intramolecular Williamson etherification, which can be limited by reactivity, selectivity, or the availability of starting materials. thieme-connect.com
Cycloisomerization: New cycloisomerization strategies, such as the metal hydride atom transfer/radical polar crossover (MHAT/RPC) method, offer mild and high-yielding protocols for building the oxetane ring from homoallylic alcohols. beilstein-journals.org This approach demonstrates good functional group tolerance and is suitable for creating medicinally relevant spirooxetanes. beilstein-journals.orgresearchgate.net
[2+2] Cycloadditions: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, continues to be a key strategy for oxetane synthesis. mdpi.commagtech.com.cn Future developments focus on improving selectivity and expanding the substrate scope. mdpi.com Visible-light-mediated versions of this reaction are being explored to overcome the limitations and side reactions associated with UV irradiation. beilstein-journals.orgacs.org
Building Block Derivatization: A major focus is the functionalization of pre-formed oxetane building blocks, such as oxetan-3-one. acs.orgbeilstein-journals.org This versatile precursor allows for a wide range of transformations, including aldol-type condensations, Strecker reactions, and additions of organometallic reagents, to generate a library of 3-substituted and 3,3-disubstituted oxetanes. beilstein-journals.orgbeilstein-journals.org
These evolving synthetic methodologies promise to provide more efficient and modular access to complex oxetanes, facilitating their broader application in fields like medicinal chemistry and materials science. acs.orgdoi.org
Table 1: Comparison of Modern Synthetic Strategies for Functionalized Oxetanes
| Synthetic Strategy | Key Features | Advantages | Future Research Focus | Reference(s) |
|---|---|---|---|---|
| Photoredox C-H Functionalization | Uses light to generate radicals for C-H activation and cyclization. | Accesses oxetanes from readily available alcohols; offers alternative to traditional methods. | Expanding substrate scope; improving reaction efficiency and selectivity. | thieme-connect.com |
| MHAT/RPC Cycloisomerization | Employs a cobalt catalyst for the cyclization of homoallylic alcohols. | Mild conditions; high yields; good functional group tolerance; access to spirooxetanes. | Exploring new catalyst systems; application to more complex targets. | beilstein-journals.org |
| Visible-Light Paternò–Büchi | [2+2] cycloaddition using visible light instead of UV. | Milder conditions; reduced side-product formation; improved energy efficiency. | Broadening the range of compatible alkene and carbonyl substrates. | beilstein-journals.orgacs.org |
| Building Block Approach | Derivatization of a central precursor like oxetan-3-one. | Modular and allows for rapid generation of diverse analogues. | Developing new reaction conditions and functionalization of the intact ring. | beilstein-journals.orgnih.govbeilstein-journals.org |
Exploration of New Reactivity Modes for the Oxetane-Acetal Motif
The strained four-membered ring of the oxetane, combined with the adjacent diethoxymethyl group, creates a unique electronic environment ripe for exploring novel chemical transformations. The ring strain facilitates reactions involving ring-opening or ring-expansion, making oxetanes valuable synthetic intermediates. acs.orgresearchgate.net
Future research in this area will likely focus on:
Ring-Opening Reactions: The inherent strain in the oxetane ring makes it susceptible to cleavage by nucleophiles and Lewis acids. acs.orgresearchgate.net New methods are being developed for highly regioselective ring-opening. For instance, a protocol combining photoredox and zirconocene (B1252598) catalysis achieves homolytic C-O bond cleavage at the less-substituted carbon, a unique regioselectivity driven by the formation of a strong zirconium-oxygen bond. beilstein-journals.org The presence of an internal nucleophile can also trigger ring-opening cyclizations under acidic conditions, providing pathways to novel heterocyclic scaffolds. doi.org
Ring-Expansion Reactions: Oxetanes can be expanded into larger heterocycles. beilstein-journals.org For example, cobalt-catalyzed carbonyl insertion can transform oxetanes into lactones. beilstein-journals.org Investigating how the acetal group in this compound influences the regioselectivity and efficiency of such expansions is a promising avenue.
Trapping of Reactive Intermediates: Oxetanes can act as transient intermediates in complex reaction cascades. In one study, an oxetane intermediate formed during a direct aldol (B89426) reaction was trapped by an internal aryl group to afford tetraline products stereoselectively. organic-chemistry.org Exploring the potential of the oxetane-acetal motif to participate in similar cascade or domino reactions could lead to the efficient construction of complex molecular architectures.
Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of strained ring systems like oxetanes. Density Functional Theory (DFT) and other ab initio methods are increasingly used to elucidate complex reaction mechanisms. rsc.orgresearchgate.net
Future advancements in this domain will concentrate on:
Mechanism Elucidation: Computational studies are crucial for distinguishing between proposed mechanisms, such as in the enzyme-mediated cyclization to form the oxetane ring in Taxol. acs.org DFT calculations can model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. rsc.orgresearchgate.net For example, computational analysis supported the proposed mechanism for the stereoselective annulation involving an oxetane intermediate to form tetralines. organic-chemistry.org
Predictive Synthesis: As computational models become more sophisticated, they can be used to predict the outcomes of unknown reactions, guide the design of new synthetic routes, and optimize reaction conditions. This includes predicting the regioselectivity and stereoselectivity of oxetane-forming reactions or their subsequent transformations.
Understanding Reactivity: DFT studies on the ring-opening polymerization of oxetane cations have provided detailed information on the geometry of reactants, transition states, and intermediates, explaining the structural changes that occur during the reaction. rsc.org Similar studies on this compound could predict its polymerization behavior and the properties of the resulting polymers.
Integration of Green Chemistry Principles in Oxetane Synthesis and Transformation
The push towards more sustainable chemical manufacturing is driving innovation in oxetane chemistry. solubilityofthings.comresearchgate.net The 12 Principles of Green Chemistry provide a framework for developing environmentally benign processes, focusing on waste prevention, atom economy, energy efficiency, and the use of renewable resources. solubilityofthings.comacs.org
Key areas for future research include:
Renewable Feedstocks: There is a strong incentive to develop synthetic routes to oxetanes from biorenewable sources. google.com For example, methods have been developed to produce polycarbonates from an oxetane derived from D-xylose, a naturally occurring carbohydrate, using CO2 as a reagent. rsc.org
Catalysis: The use of catalysis is a cornerstone of green chemistry. solubilityofthings.com This includes developing biocatalytic methods, which employ enzymes to perform reactions with high selectivity under mild conditions. researchgate.netresearchgate.net Recently, a biocatalytic platform using an engineered halohydrin dehalogenase was developed for the highly efficient and enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.netnih.gov Such enzymatic processes can be scalable and integrated into one-pot cascade systems. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced control over reaction conditions. rsc.orgsci-hub.se Flow microreactors have been successfully used for the synthesis of 2,2-disubstituted oxetanes by generating and trapping highly unstable intermediates at higher temperatures than possible in batch mode. researchgate.net Applying flow techniques to photochemical reactions, like the Paternò–Büchi reaction, can also improve efficiency and scalability. mdpi.commdpi.com
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org [2+2] cycloadditions are inherently atom-economical. beilstein-journals.org Future work will focus on designing other high atom-economy routes to functionalized oxetanes and their derivatives. acs.org
By integrating these green chemistry principles, the synthesis and transformation of compounds like this compound can be made more efficient, safer, and environmentally sustainable. solubilityofthings.comdiva-portal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
